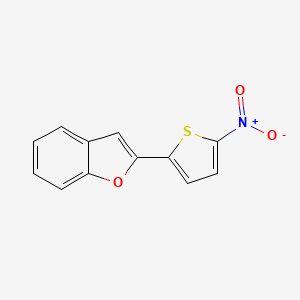
2-(5-Nitrothiophen-2-yl)-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Nitrothiophen-2-yl)-1-benzofuran is an organic compound that belongs to the class of heterocyclic compounds It features a benzofuran ring fused with a nitro-substituted thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrothiophen-2-yl)-1-benzofuran typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between 2-hydroxybenzaldehyde and 5-nitrothiophene-2-carboxylic acid under acidic conditions. The reaction is often catalyzed by a Lewis acid such as zinc chloride or aluminum chloride. The resulting intermediate undergoes cyclization to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitrothiophen-2-yl)-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Cyclization: Lewis acids like zinc chloride or aluminum chloride.
Major Products Formed
Reduction: 2-(5-Aminothiophen-2-yl)-1-benzofuran.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Cyclization: Polycyclic heteroaromatic compounds.
Scientific Research Applications
2-(5-Nitrothiophen-2-yl)-1-benzofuran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(5-Nitrothiophen-2-yl)-1-benzofuran involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the benzofuran ring can intercalate with DNA, disrupting its function and leading to cell death. The compound may also inhibit specific enzymes involved in cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(5-Nitrothiophen-2-yl)benzothiazole: Similar structure but with a benzothiazole ring instead of a benzofuran ring.
2-(5-Nitrothiophen-2-yl)benzimidazole: Contains a benzimidazole ring, offering different biological activities.
2-(5-Nitrothiophen-2-yl)benzoxazole: Features a benzoxazole ring, used in different applications.
Uniqueness
2-(5-Nitrothiophen-2-yl)-1-benzofuran is unique due to its specific combination of a benzofuran ring and a nitro-substituted thiophene ring. This structure imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science. Its ability to undergo various chemical reactions also makes it a versatile building block for the synthesis of more complex compounds.
Properties
CAS No. |
89266-46-6 |
|---|---|
Molecular Formula |
C12H7NO3S |
Molecular Weight |
245.26 g/mol |
IUPAC Name |
2-(5-nitrothiophen-2-yl)-1-benzofuran |
InChI |
InChI=1S/C12H7NO3S/c14-13(15)12-6-5-11(17-12)10-7-8-3-1-2-4-9(8)16-10/h1-7H |
InChI Key |
KNTPGKMUKJKTGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12892353.png)

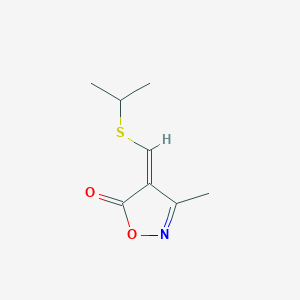
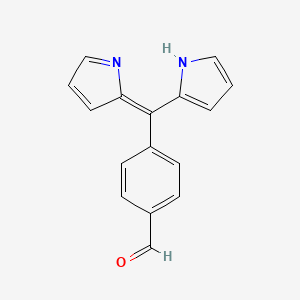
![(6-Chloro-2'-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12892367.png)
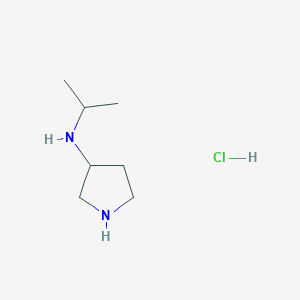

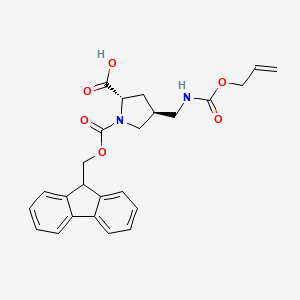
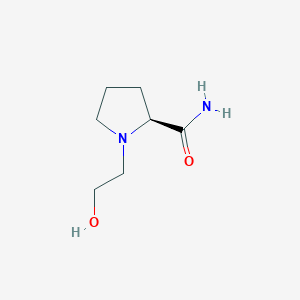
![4-(2-(6-Methoxypyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12892388.png)

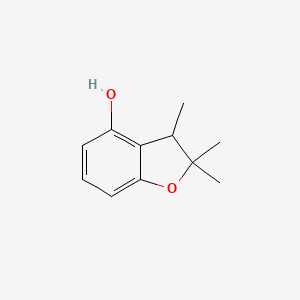
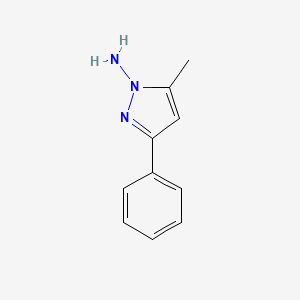
![2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12892424.png)
